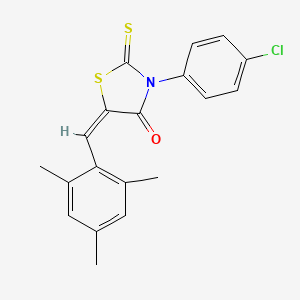![molecular formula C15H11Cl3N2O2S B4946419 3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide](/img/structure/B4946419.png)
3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is an organic compound with the molecular formula C15H11Cl3N2O2S. This compound is known for its unique chemical structure, which includes a benzamide core substituted with chloro, methoxy, and carbamothioyl groups. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide typically involves the reaction of 3-chloro-4-methoxybenzoic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 2,5-dichloroaniline in the presence of a base such as triethylamine to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
化学反応の分析
Types of Reactions
3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products Formed
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with different oxidation states.
Hydrolysis: Carboxylic acids and amines.
科学的研究の応用
3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
類似化合物との比較
Similar Compounds
- 3,5-Dichloro-N-(2-chlorophenyl)benzamide
- 3,5-Dichloro-N-(4-chlorophenyl)benzamide
- N-(2,4-dichlorophenyl)-2-nitrobenzamide
Uniqueness
3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide is unique due to its specific substitution pattern and the presence of the carbamothioyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
特性
IUPAC Name |
3-chloro-N-[(2,5-dichlorophenyl)carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N2O2S/c1-22-13-5-2-8(6-11(13)18)14(21)20-15(23)19-12-7-9(16)3-4-10(12)17/h2-7H,1H3,(H2,19,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFYYMYKABSHCCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=C(C=CC(=C2)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
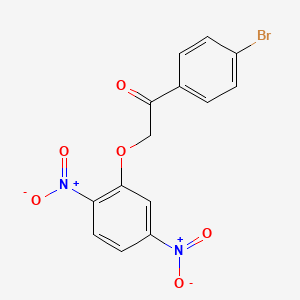
![5-{[(2-chlorophenyl)carbonyl]amino}-1-phenyl-N-(prop-2-en-1-yl)-1H-pyrazole-4-carboxamide](/img/structure/B4946352.png)
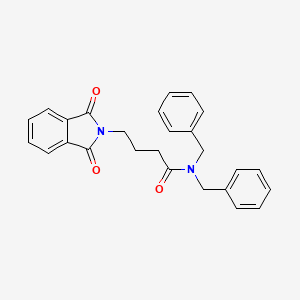
![N-{2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethyl}-5-[(5,6,7,8-tetrahydro-2-naphthalenyloxy)methyl]-3-isoxazolecarboxamide](/img/structure/B4946362.png)
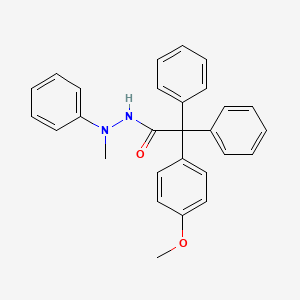
![4-[2-[(2-chlorobenzoyl)amino]-3-(4-morpholinyl)-3-oxo-1-propen-1-yl]phenyl acetate](/img/structure/B4946371.png)

![5-({3-METHOXY-4-[2-(4-NITROPHENOXY)ETHOXY]PHENYL}METHYLIDENE)-1,3-DIMETHYL-1,3-DIAZINANE-2,4,6-TRIONE](/img/structure/B4946388.png)
![(3-phenylpropyl){[6-(1-pyrrolidinylcarbonyl)imidazo[2,1-b][1,3]thiazol-5-yl]methyl}amine](/img/structure/B4946408.png)
![methyl 4-[(2-{[1-(3-pyridinylcarbonyl)-4-piperidinyl]oxy}benzoyl)amino]butanoate](/img/structure/B4946422.png)
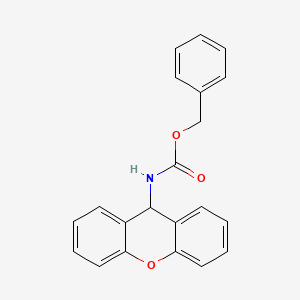
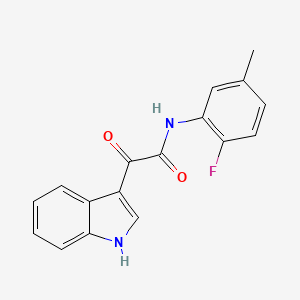
![6-BROMO-3',5'-DI-TERT-BUTYL-2-PHENYL-2,4-DIHYDROSPIRO[1,4-BENZOXAZINE-3,1'-CYCLOHEXANE]-2',5'-DIEN-4'-ONE](/img/structure/B4946435.png)
